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molecular formula C9H13NO2S B3228466 N-methyl-1-(p-tolyl)methanesulfonamide CAS No. 1263274-84-5

N-methyl-1-(p-tolyl)methanesulfonamide

Cat. No. B3228466
M. Wt: 199.27 g/mol
InChI Key: FDMKHWIIBBTRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05258399

Procedure details

A solution of p-methyl-N-methylaniline (5.00 g) and triethylamine (5.05 g) in dichloromethane (140 ml) was cooled to 0° C. and methanesulphonyl chloride (4.73 g) was added dropwise. The reaction mixture was stirred at ambient temperature for 2 hours and quenched with water (100 ml). The organic phase was washed with 2N aqueous hydrochloric acid solution (75 ml) and 2N aqueous sodium hydroxide solution (75 ml), dried (MGSO ) and the solvent removed by evaporation. Thus was obtained N-methyl-(4-tolyl)methanesulphonamide (5.3 g, 65%), m.p. 49°-52° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:5](NC)=[CH:4][CH:3]=1.C([N:12]([CH2:15]C)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl>[CH3:15][NH:12][S:18]([CH2:17][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:9][CH:8]=1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(NC)C=C1
Name
Quantity
5.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.73 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (100 ml)
WASH
Type
WASH
Details
The organic phase was washed with 2N aqueous hydrochloric acid solution (75 ml) and 2N aqueous sodium hydroxide solution (75 ml)
CUSTOM
Type
CUSTOM
Details
dried (MGSO )
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNS(=O)(=O)CC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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